Canagliflozin Furanose Form (Mixture of Anomers)
Description
Canagliflozin Furanose Form (CAS 2161394-94-9) is a mixture of anomers derived from the cyclization of the glucose moiety in canagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used to treat type 2 diabetes . Its molecular formula is C₂₄H₂₅FO₅S (molecular weight: 444.52), with a purity of 96% in commercial preparations . The furanose form features a five-membered ring structure, differing from the more common pyranose (six-membered ring) configuration seen in other SGLT2 inhibitors. The mixture includes both α- and β-anomers, which interconvert via mutarotation in solution .
Properties
Molecular Formula |
C24H25FO5S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-[(1S)-1,2-dihydroxyethyl]-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22-,23-,24+/m0/s1 |
InChI Key |
ZLPSHXQANWMHSC-NHFPKVKZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)[C@H](CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The preparation of Canagliflozin Furanose Form (Mixture of Anomers) involves synthetic routes that typically include the formation of the furanose ring structure and the introduction of the fluorine atom. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Canagliflozin Furanose Form (Mixture of Anomers) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Canagliflozin Furanose Form (Mixture of Anomers) has several scientific research applications, including:
Chemistry: Used as a reference material and in the study of carbohydrate chemistry.
Biology: Employed in the investigation of biological pathways involving glucose transport.
Medicine: Studied for its potential therapeutic effects in managing diabetes and related conditions.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
The mechanism of action of Canagliflozin Furanose Form (Mixture of Anomers) involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine and improved glycemic control in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the SGLT2 protein and the renal glucose reabsorption pathway .
Comparison with Similar Compounds
Structural and Conformational Differences
- Canagliflozin Furanose vs. Pyranose Forms: The furanose form of canagliflozin adopts a five-membered ring, while its pyranose counterpart (e.g., the dominant form in dapagliflozin) has a six-membered ring. This structural difference impacts molecular geometry and hydrogen-bonding capacity. Furanose conformers exist as envelope (E) or twist (T) forms, which interconvert rapidly via pseudorotation . In contrast, pyranose forms exhibit chair or boat conformations with higher thermodynamic stability .
- Anomeric Configuration: The α- and β-anomers of canagliflozin furanose differ in the orientation of the hydroxyl group at the anomeric carbon (C1). This configuration affects binding affinity to SGLT2. For example, β-anomers typically exhibit stronger interactions due to equatorial positioning of substituents .
Thermodynamic and Binding Properties
- Exothermicity of Binding: Furanose anomers exhibit less exothermic binding to proteins compared to pyranose forms. For example, binding of glucose furanose to hemoglobin A (HbA) is 1.5 kcal/mol less exothermic than pyranose forms . This suggests reduced target affinity for furanose-based SGLT2 inhibitors under certain conditions.
- Equilibrium in Solution: Furanose forms are less thermodynamically stable than pyranose forms. In aqueous solutions, furanose anomers constitute <1% of total glucose derivatives, whereas pyranose forms dominate . However, synthetic stabilization (e.g., fluorination at C1 in canagliflozin) enhances the furanose form’s prevalence in pharmaceutical formulations .
Pharmacokinetic and Pharmacodynamic Profiles
- Solubility and Bioavailability: The furanose form’s smaller ring size increases solubility compared to pyranose analogs but may reduce membrane permeability due to higher polarity . Co-crystallization strategies (e.g., dapagliflozin co-crystals with organic acids) are employed to optimize bioavailability in pyranose-based drugs .
- Impurity Profiles: Canagliflozin furanose is associated with unique impurities, such as (R)- and (S)-furanose isomers and ring-opening derivatives, which require stringent quality control . In contrast, dapagliflozin’s major impurities include tetraacetate derivatives and α-anomers .
Clinical and Industrial Relevance
- Stability in Formulations: The mixture of anomers in canagliflozin furanose necessitates careful storage to prevent mutarotation-induced degradation. Pyranose-based SGLT2 inhibitors (e.g., empagliflozin) exhibit greater shelf-life stability due to reduced conformational flexibility .
- Synthetic Challenges: Isolation of single anomers in furanose forms is technically demanding. Chromatographic separation using cation-exchange resins (e.g., Ca²⁺ columns) has been explored for anomer isolation in carbohydrate chemistry .
Biological Activity
Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is primarily used for the management of type 2 diabetes mellitus (T2DM). Its furanose form, which exists as a mixture of anomers, has garnered attention due to its unique biological activities. This article explores the biological activity of canagliflozin, focusing on its pharmacological effects, safety profile, and implications for chronic diseases.
Canagliflozin functions by inhibiting the SGLT2 protein in the renal proximal tubules, leading to increased urinary glucose excretion and a reduction in blood glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and improvements in cardiovascular health.
-
SGLT2 Inhibition :
- Reduces renal glucose reabsorption.
- Increases urinary glucose excretion (UGE).
-
Additional Effects :
- Modest inhibition of SGLT1 may affect intestinal glucose absorption.
- Alters gut microbiota composition, influencing metabolic outcomes.
Clinical Efficacy
Case Studies and Research Findings :
- Glycemic Control :
- Weight Loss :
- Cardiovascular Benefits :
- Renal Effects :
Safety Profile
Despite its benefits, canagliflozin is associated with certain adverse effects:
- Fracture Risk : Increased incidence of fractures was noted in patients with a history of cardiovascular disease . This was particularly evident in the CANVAS trial where fracture rates were higher compared to placebo.
- Genital Mycotic Infections : Higher rates of genital infections were reported among users due to osmotic diuresis .
- Volume Depletion : Adverse events related to volume depletion were more frequent, necessitating careful patient selection and monitoring.
Biological Activity Summary Table
Q & A
Basic Research Questions
Q. How can α- and β-anomers of canagliflozin furanose form be experimentally distinguished?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to identify anomeric protons. The axial/equatorial orientation of the hydroxyl group at the anomeric carbon generates distinct chemical shifts (e.g., α-anomers typically resonate downfield compared to β-anomers). X-ray crystallography provides definitive stereochemical assignments by resolving spatial arrangements . Polarimetry can also track mutarotation-driven optical rotation changes in solution .
Q. What factors influence the stability of the anomeric mixture in aqueous solutions?
- Methodology : Monitor equilibrium dynamics via time-resolved HPLC or mass spectrometry. Mutarotation (ring-opening and re-closing) shifts the α/β ratio, influenced by pH, temperature, and solvent polarity. For long-term stability, store lyophilized samples at −80°C to minimize interconversion .
Q. How is the purity of the canagliflozin furanose mixture validated, and what are common impurities?
- Methodology : Quantify anomer ratios using chiral HPLC with a polysaccharide-based column and a mobile phase optimized for separation (e.g., acetonitrile/water with 0.1% formic acid). Common impurities include open-chain degradation products or pyranose forms, detectable via LC-MS/MS .
Advanced Research Questions
Q. How should experimental designs account for anomer equilibrium in pharmacokinetic studies?
- Methodology : Conduct stability assays under physiological conditions (pH 7.4, 37°C) to simulate in vivo mutarotation. Use isotopically labeled anomers (e.g., ¹³C-glucose analogs) to track metabolic fates via tracer kinetics. Ensure sampling intervals align with equilibrium timescales to avoid skewed bioavailability data .
Q. What pharmacological implications arise from variations in the α/β anomer ratio?
- Methodology : Compare binding affinities of isolated anomers to SGLT2 receptors using surface plasmon resonance (SPR). While clinical data specific to canagliflozin anomers are limited, studies on empagliflozin suggest hemodynamic effects (e.g., osmotic diuresis) may depend on stereochemistry. Use molecular docking simulations to predict anomer-receptor interactions .
Q. How can contradictory data on anomer bioactivity be resolved?
- Methodology : Standardize assay conditions (e.g., buffer composition, incubation time) to minimize mutarotation during experiments. Validate findings with orthogonal techniques:
- In vitro : Compare IC₅₀ values across multiple cell lines.
- In silico : Perform free-energy perturbation calculations to model anomer-specific binding thermodynamics .
Methodological Considerations
- Analytical Reproducibility : Follow ICH guidelines for method validation (linearity, precision, accuracy). Include internal standards (e.g., deuterated canagliflozin) in LC-MS workflows to correct for matrix effects .
- Data Presentation : Use high-resolution figures (≥300 dpi) for chromatograms or crystallographic data. Label axes with SI units and avoid overloading graphs with redundant annotations .
Key Challenges in Anomer Research
- Dynamic Equilibrium : Anomer ratios shift during sample preparation, complicating dose-response analyses. Pre-equilibrate solutions before assays and report time-stamped measurements .
- Synthetic Control : Optimize crystallization conditions (e.g., solvent evaporation rates) to isolate specific anomers. Thermodynamic vs. kinetic control strategies may yield different dominant forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
